molecular formula C7H7Cl2F3N2 B13049783 (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13049783
M. Wt: 247.04 g/mol
InChI Key: DLPOIJHPAFAHMN-RGMNGODLSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is (1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine hydrochloride , reflecting its stereochemistry, substituent positions, and salt form. The name is derived through the following hierarchical analysis:

  • Parent structure : Pyridine ring substituted at position 3 with a 6-chloro group.
  • Side chain : A 2,2,2-trifluoroethylamine group attached to the pyridine at position 3.
  • Stereochemistry : The chiral center at the ethanamine carbon adopts the S configuration.
  • Salt form : Hydrochloride (HCl) counterion.

The structural confirmation is supported by the SMILES notation :
C1=CC(=NC=C1[C@H](C(F)(F)F)N)Cl.Cl, where the @ symbol denotes the absolute configuration of the chiral center. The pyridine ring (C1=CC(=NC=C1)...) bears a chlorine atom at position 6 (relative to the nitrogen) and the trifluoroethylamine group at position 3.

Table 1: Structural Descriptors

Feature Description
Parent heterocycle Pyridine (C₅H₅N) with substituents at positions 3 and 6
Substituents -Cl at position 6; -CH(NH₂)CF₃ at position 3
Chiral center Carbon atom bearing the amine and trifluoromethyl groups
Salt form Hydrochloride (protonated amine with Cl⁻ counterion)

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality arises from the carbon atom connecting the pyridine ring to the trifluoroethylamine group. The Cahn-Ingold-Prelog (CIP) priorities for this center are assigned as follows:

  • Highest priority : Pyridin-3-yl group (due to aromatic nitrogen).
  • Second priority : Trifluoromethyl (-CF₃) group.
  • Third priority : Amine (-NH₂) group.
  • Lowest priority : Hydrogen atom.

When oriented with the lowest-priority group (H) facing away, the remaining groups form a counterclockwise sequence (pyridinyl → CF₃ → NH₂), yielding the S configuration . This stereochemical assignment is critical for the compound’s interactions in chiral environments, such as enzyme binding pockets.

Figure 1: Chiral Center Configuration

        CF₃  
         |  
Cl-Pyridin-3-yl—C*—NH₂  
         |  
         H (S configuration)  

Molecular Formula and Weight Calculations

The molecular formula is C₇H₇Cl₂F₃N₂ , accounting for the hydrochloride salt. The molecular weight is calculated as follows:

Table 3: Molecular Weight Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 7 12.01 84.07
H 7 1.008 7.056
Cl 2 35.45 70.90
F 3 19.00 57.00
N 2 14.01 28.02
Total 247.04

This matches the experimentally determined molecular weight of 247.04 g/mol. The parent amine (without HCl) has the formula C₇H₆ClF₃N₂ and a molecular weight of 210.58 g/mol, with the addition of HCl (36.46 g/mol) yielding the final salt.

Key Notes :

  • The trifluoromethyl group (-CF₃) significantly increases molecular weight compared to non-fluorinated analogs.
  • The hydrochloride salt improves solubility in polar solvents, a property critical for pharmacological applications.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

DLPOIJHPAFAHMN-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Cl.Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridin-3-ylmethanol and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification methods to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyridines and trifluoroethanamine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Research indicates that (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may serve as a biochemical probe for studying enzyme mechanisms. Its ability to modulate enzyme activity through specific interactions with molecular targets suggests potential applications in drug discovery and development. Preliminary studies have also pointed to its possible anti-inflammatory and antimicrobial properties, warranting further pharmacological exploration.

Drug Development

The compound's lipophilicity enhances its cell membrane permeability, potentially increasing bioavailability and efficacy in biological systems. This characteristic makes it an attractive candidate for the development of new therapeutic agents targeting various diseases.

Synthesis Techniques

The synthesis of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several chemical reactions that leverage its unique structural components. In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and yield during production.

Interaction Studies

Studies focusing on its binding affinity to specific enzymes and receptors are critical for elucidating the compound's mechanism of action at a molecular level. These investigations are essential for understanding how this compound interacts with various biological targets and can lead to the identification of new therapeutic pathways.

Case Studies

Several studies have investigated the biological effects of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride:

  • Study 1 : Investigated its role as an enzyme inhibitor in biochemical assays, demonstrating significant modulation of enzyme activity which could be beneficial for drug design.
  • Study 2 : Explored its antimicrobial properties against various bacterial strains, revealing promising results that suggest potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl (Target) C₇H₇ClF₃N₂·HCl 254.50 6-Cl, S-enantiomer Agrochemical intermediates
(R)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine HCl C₇H₇ClF₃N₂·HCl 254.50 6-Cl, R-enantiomer Enantiomeric activity differences
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine HCl C₇H₇BrClF₃N₂ 291.50 3-Br, S-enantiomer Unspecified pharmacological research
N-[(6-Chloropyridin-3-YL)methyl]-2,2-difluoroethan-1-amine C₈H₁₀ClF₂N₂ 218.63 6-Cl, difluoroethylamine Neonicotinoid intermediate
(S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine HCl C₈H₈Cl₂F₃N 246.05 2-Cl-phenyl, S-enantiomer Chiral building block

Pharmacological and Agrochemical Relevance

  • Epibatidine Derivatives : Compounds like RTI-36 and RTI-76 () share the 6-chloropyridin-3-yl group and act as nicotinic acetylcholine receptor (nAChR) agonists. This suggests the target compound may interact with similar neural targets, though activity depends on stereochemistry and substituents.
  • BACE1 Inhibitors : Trifluoroethylamine derivatives (e.g., ) are used in β-secretase inhibitors for Alzheimer’s disease, highlighting the trifluoroethyl group’s role in enhancing metabolic stability and binding affinity.
  • Agrochemical Intermediates: Nitenpyram metabolites () and related compounds () are critical in neonicotinoid synthesis, where the 6-chloropyridin-3-yl moiety enhances insecticidal activity.

Physicochemical Properties

  • Stability : Halogenated pyridines (e.g., 6-Cl) improve compound stability and lipophilicity, enhancing membrane permeability .
  • Stereochemical Impact : The S-enantiomer often exhibits superior target binding compared to the R-form, as observed in related chiral amines ().

Biological Activity

(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 132915-80-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C7H6ClF3N
  • Molecular Weight : 211.57 g/mol
  • CAS Number : 132915-80-1

The compound's biological activity is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cellular signaling pathways. For instance, its structural similarity to other bioactive compounds indicates potential inhibitory effects on ATPase enzymes, which are crucial in various cellular processes.

Biological Activity Against Pathogens

Recent research has highlighted the compound's effectiveness against several pathogens, particularly within the context of malaria and other parasitic infections.

Efficacy Against Plasmodium falciparum

A study examining the structure-activity relationship (SAR) of related compounds demonstrated that (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits significant antimalarial activity. The compound was tested against the P. falciparum 3D7 strain using an LDH assay to quantify parasite growth inhibition.

CompoundEC50 (μM)Reference
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine0.045
Dihydroquinazolinone analog0.23

The data indicates that the compound has a low EC50 value, suggesting potent activity against the malaria parasite.

Cytotoxicity Studies

To evaluate the safety profile of (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine, cytotoxicity assays were performed using human HepG2 liver cells. The results showed that while the compound was effective against P. falciparum, it exhibited minimal cytotoxic effects on human cells.

CompoundEC50 HepG2 (μM)Reference
(S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine>100

This indicates a favorable therapeutic index for potential drug development.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

  • Antimicrobial Activity : In a study assessing various chlorinated pyridine derivatives, (S)-1-(6-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine was identified as a promising candidate for further development due to its potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Another investigation revealed that the compound could modulate inflammatory pathways in vitro, suggesting potential applications in treating inflammatory diseases.

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